molecular formula C6H8ClN3OS B2795770 (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine CAS No. 1353945-22-8

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine

Cat. No.: B2795770
CAS No.: 1353945-22-8
M. Wt: 205.66
InChI Key: YZPNVDZULLTKDA-UHFFFAOYSA-N
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Description

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine is a chemical compound with the molecular formula C7H9ClN3OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine typically involves the reaction of 6-chloropyrimidine-4-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form a sulfone derivative.

    Reduction: The compound can be reduced to form the corresponding sulfide derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide, sodium thiolate, or alkoxide ions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amine
  • (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-isopropyl-amine

Uniqueness

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the methanesulfinyl group and the chlorine atom allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfinylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-8-5-3-4(7)9-6(10-5)12(2)11/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPNVDZULLTKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)S(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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